(+)-Xestospongin B Binds Competitively to IP₃ Receptors Unlike Xestospongin C's Non-Competitive Mechanism
(+)-Xestospongin B functions as a competitive inhibitor of IP₃ receptors, directly displacing [³H]IP₃ from receptor binding sites with EC₅₀ values of 44.6 ± 1.1 μM in rat cerebellar membranes and 27.4 ± 1.1 μM in rat skeletal myotube homogenates [1]. In contrast, Xestospongin C blocks IP₃-induced Ca²⁺ release (IC₅₀ = 358 nM) without interacting with the IP₃-binding site, indicating a non-competitive, IP₃-independent mechanism [2]. This mechanistic divergence is critical: (+)-Xestospongin B's competitive action enables direct assessment of IP₃-IP₃R binding interactions, whereas Xestospongin C cannot be used for binding site studies.
| Evidence Dimension | Binding mechanism and affinity for IP₃ receptor |
|---|---|
| Target Compound Data | EC₅₀ = 44.6 ± 1.1 μM (cerebellar membranes); EC₅₀ = 27.4 ± 1.1 μM (myotube homogenates) for [³H]IP₃ displacement |
| Comparator Or Baseline | Xestospongin C: IC₅₀ = 358 nM for blocking Ca²⁺ release, but does not interact with IP₃-binding site |
| Quantified Difference | Mechanistic distinction: competitive (XeB) vs. non-competitive (XeC); binding affinities not directly comparable due to different endpoints |
| Conditions | Rat cerebellar membranes and skeletal myotube homogenates for XeB [³H]IP₃ displacement; ER vesicles from rabbit cerebellum for XeC Ca²⁺ release |
Why This Matters
For experiments designed to evaluate IP₃-IP₃R binding interactions or competitive pharmacology, (+)-Xestospongin B is the required tool compound; Xestospongin C cannot substitute due to its non-competitive mechanism.
- [1] Jaimovich E, et al. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells. FEBS Lett. 2005;579(10):2051-2057. View Source
- [2] Gafni J, et al. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor. Neuron. 1997;19(3):723-733. View Source
